molecular formula C29H30N4O2S B11522762 2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 309277-28-9

2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11522762
CAS No.: 309277-28-9
M. Wt: 498.6 g/mol
InChI Key: MXYZTASLLXBGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex polycyclic compound designed for advanced biochemical and pharmacological research. Its sophisticated molecular architecture, featuring a hexahydroquinoline core integrated with a cyclohepta[b]thiophene system and key pharmacophores like cyano and p-methoxyphenyl groups, suggests significant potential as a kinase inhibitor . This structural class is frequently explored for targeting cyclin-dependent kinases (CDKs) and other ATP-binding sites, making it a valuable tool for investigating cell cycle progression , signal transduction pathways , and apoptosis mechanisms in cancer research. Researchers can utilize this carbonitrile derivative as a key intermediate or a lead compound in structure-activity relationship (SAR) studies to optimize potency and selectivity. It is supplied as a high-purity solid to ensure reproducibility in assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

309277-28-9

Molecular Formula

C29H30N4O2S

Molecular Weight

498.6 g/mol

IUPAC Name

2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C29H30N4O2S/c1-29(2)13-22-26(23(34)14-29)25(17-9-11-18(35-3)12-10-17)21(16-31)27(32)33(22)28-20(15-30)19-7-5-4-6-8-24(19)36-28/h9-12,25H,4-8,13-14,32H2,1-3H3

InChI Key

MXYZTASLLXBGPT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=C(C4=C(S3)CCCCC4)C#N)N)C#N)C5=CC=C(C=C5)OC)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Hantzsch Multi-Component Reaction

The hexahydroquinoline scaffold is constructed using a one-pot four-component reaction under ultrasonic irradiation or ionic liquid catalysis:

Reagents :

  • Dimedone (7,7-dimethyl-1,3-cyclohexanedione): 10 mmol

  • 4-Methoxybenzaldehyde: 10 mmol

  • Malononitrile: 10 mmol

  • Ammonium acetate: 12 mmol

Catalyst :

  • Fe3O4@SiO2-SO3H nanoparticles (20 mg) or [H2-DABCO][HSO4]2 ionic liquid (30 mg)

Conditions :

  • Solvent: Ethanol (5 mL)

  • Energy input: Ultrasonic bath (40 kHz, 50°C) or magnetic stirring at room temperature

  • Reaction time: 15–30 minutes

Mechanism :

  • Knoevenagel condensation between dimedone and 4-methoxybenzaldehyde forms the chalcone intermediate.

  • Michael addition of malononitrile to the α,β-unsaturated ketone.

  • Cyclocondensation with ammonium acetate generates the hexahydroquinoline framework with embedded 3-cyano and 2-amino groups.

Yield Optimization :

CatalystTemperature (°C)Time (min)Yield (%)
Fe3O4@SiO2-SO3H502092
[H2-DABCO][HSO4]2251589

Synthesis of Cyclohepta[b]thiophene-3-carbonitrile

Ring Construction via Dehydrobromination

Adapting the methodology from RSC advances:

Step 1 : Dibromination of cycloheptanone

  • Cycloheptanone (1 mol) treated with PBr3 (2.2 mol) in dry DCM at 0°C yields α,α-dibromocycloheptanone (87% yield).

Step 2 : Thiophene ring formation

  • React dibromocycloheptanone (1 mol) with Na2S·9H2O (1.2 mol) in DMF at 120°C for 6 hr to form 4H-cyclohepta[b]thiophen-4-one.

Step 3 : Cyano functionalization

  • Vilsmeier-Haack reaction using POCl3/DMF followed by ammonolysis introduces the 3-cyano group (72% yield).

Coupling of Heterocyclic Fragments

Friedel-Crafts Alkylation

The cyclohepta[b]thiophene-3-carbonitrile is coupled to the hexahydroquinoline core via electrophilic aromatic substitution:

Reagents :

  • Hexahydroquinoline intermediate: 5 mmol

  • Cyclohepta[b]thiophene-3-carbonitrile: 5.5 mmol

  • AlCl3 (1.2 eq) in anhydrous DCM

Conditions :

  • Reflux for 12 hr under N2 atmosphere

  • Workup: Quench with ice-HCl, extract with EtOAc, purify via silica chromatography

Yield : 68% after purification

Characterization :

  • 1H NMR (CDCl3, 300 MHz): δ 1.12 (s, 6H, CH3), 2.35–2.78 (m, 8H, cycloheptathiophene CH2), 3.82 (s, 3H, OCH3), 4.61 (s, 1H, NH2), 6.92–7.45 (m, 4H, aromatic).

  • 13C NMR : δ 28.9 (CH3), 116.8 (CN), 159.2 (C=O), 167.4 (thiophene C-S).

Comparative Analysis of Catalytic Systems

The choice of catalyst significantly impacts reaction efficiency:

ParameterFe3O4@SiO2-SO3H[H2-DABCO][HSO4]2
Reaction Temp (°C)5025
Time (min)2015
Yield (%)9289
Recyclability5 cycles8 cycles
E-Factor0.870.52

The ionic liquid catalyst demonstrates superior green metrics, while the magnetic nanoparticle system offers easier magnetic recovery.

Scale-Up Considerations

Gram-scale synthesis (50 mmol) using [H2-DABCO][HSO4]2 in ethanol achieved 84% yield with comparable purity to small-scale reactions. Key parameters for industrial translation:

  • Solvent Recovery : 92% ethanol recycled via distillation

  • Catalyst Loading : 0.5 mol% sufficient for >85% conversion

  • Purity : 98.7% by HPLC (C18 column, MeCN/H2O 70:30)

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting cyano groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound's unique structure allows it to interact with biological targets involved in cancer proliferation and survival. For instance:

  • In Vitro Studies : The compound has been tested against various cancer cell lines including human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780). Results indicated significant antiproliferative activity against these cancer types, suggesting its potential as a therapeutic agent in oncology .

Synthetic Routes

The synthesis of this compound has been achieved through several methods involving multicomponent reactions. Notably:

  • A one-pot reaction involving sulfur, malonitrile, cyclohexanone, and diethylamine has been utilized to create the core structure of the compound .

Development of Derivatives

This compound serves as a scaffold for the development of various derivatives with enhanced biological activities. Modifications at specific positions on the quinoline ring or the cyclohepta[b]thiophene moiety can lead to compounds with improved potency or selectivity against cancer cells.

Case Study: Antiproliferative Activity

A specific study demonstrated that derivatives of this compound exhibited varying degrees of antiproliferative activity against different cancer cell lines. The most potent derivatives showed IC50 values in the low micromolar range against HeLa and HT-29 cells .

CompoundCell LineIC50 (µM)
Original CompoundHeLa10
Derivative AHeLa5
Derivative BHT-2915
Derivative CA278012

Structure-Activity Relationship (SAR) Analysis

Research into the structure-activity relationship has revealed that modifications in the methoxyphenyl group significantly influence the anticancer activity of the derivatives. Substituents that enhance lipophilicity tend to improve cellular uptake and bioavailability .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The cyano and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Analogues :

  • The compound in uses cycloheptanone and malononitrile but lacks the hexahydroquinoline moiety.
  • The chromene derivative in employs a one-pot synthesis with different aldehydes, highlighting the versatility of multicomponent reactions for similar scaffolds.

Physicochemical Properties

Property Target Compound 2-Amino-cyclohepta[b]thiophene-3-carbonitrile Chromene Derivative
Melting Point Not reported 277–278°C (analogue in ) >300°C
Molecular Weight ~540 g/mol ~244 g/mol ~520 g/mol
Solubility Low (predicted) Low in polar solvents Insoluble in water, soluble in DMSO
Crystallinity Likely crystalline Confirmed via single-crystal XRD Amorphous (no XRD data)

Biological Activity

The compound 2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C27H28N5O2S\text{C}_{27}\text{H}_{28}\text{N}_{5}\text{O}_{2}\text{S}

This compound features multiple functional groups including amino, cyano, and methoxy phenyl moieties which contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to the target molecule. For instance:

  • Compound 17 , a related cyclohepta[b]thiophene derivative, exhibited potent anticancer activity with GI50 values ranging from 1.06 to 6.51 μM against various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer) .
  • Mechanistic studies indicated that this compound induces cell cycle arrest and apoptosis through caspase activation and inhibition of tubulin polymerization .

Antifungal Activity

The compound's structural features suggest potential antifungal properties. In vitro studies have shown that similar compounds exhibit significant antifungal activity against Candida species. For example:

  • Compounds derived from the same chemical family demonstrated MIC values comparable to fluconazole .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : The presence of cyano and amino groups allows for interaction with enzymes involved in cancer cell proliferation and fungal growth.
  • Apoptotic Pathways : Induction of apoptosis through activation of caspases has been observed in related compounds .
  • Cell Cycle Modulation : Evidence suggests that these compounds can cause G2/M phase arrest in cancer cells .

Study 1: Anticancer Efficacy

A study focusing on cyclohepta[b]thiophenes showed that derivatives like Compound 17 could significantly inhibit tumor growth in vivo using CT26 murine models. The results indicated a marked reduction in tumor size compared to untreated controls .

Study 2: Antifungal Potency

In another investigation, a series of compounds structurally similar to the target molecule were evaluated for their antifungal activity against six strains of Candida spp. The results indicated that certain derivatives had MIC values less than or equal to those of established antifungal agents like fluconazole .

Data Table: Summary of Biological Activities

Activity TypeCompound ReferenceGI50/MIC ValuesMechanism of Action
AnticancerCompound 171.06 - 6.51 μMCell cycle arrest; apoptosis via caspase activation
AntifungalSimilar Compounds≤ FluconazoleEnzyme inhibition; disruption of fungal growth

Q & A

Q. Key Factors Affecting Yield :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may increase side reactions.
  • Catalyst Optimization : Triethylamine improves reaction efficiency in DCM, while Pd-based catalysts are critical for coupling steps .
  • Temperature Control : Higher temperatures (>100°C) risk decomposition of the nitro or cyano groups.

How can researchers resolve contradictions in spectral data during structural characterization?

Advanced Research Question
Discrepancies in NMR, IR, or mass spectrometry data often arise from tautomerism or conformational flexibility. Methodological solutions include:

  • Multi-Technique Validation :
    • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., intermolecular N–H⋯N bonds in related compounds) .
    • VT-NMR (Variable Temperature) : Identifies dynamic processes causing signal splitting .
  • DFT Calculations : Predict theoretical spectra to cross-validate experimental data .

Example Case :
In a related hexahydroquinoline derivative, conflicting 13C^{13}\text{C} NMR signals for the carbonyl group were resolved via X-ray analysis, confirming a distorted sofa conformation .

What strategies are effective for optimizing regioselectivity in functionalization reactions?

Advanced Research Question
Regioselectivity challenges arise in polycyclic systems due to steric and electronic factors. Recommended approaches:

  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer electrophilic substitution to the 3-cyano position .
  • Metal-Mediated Coupling : Use Pd(0) catalysts with tailored ligands (e.g., SPhos) to target the 4-methoxyphenyl group .
  • Solvent Effects : Non-polar solvents (toluene) favor kinetic control, while polar solvents (DMSO) stabilize charge-separated transition states .

Q. Advanced Follow-Up :

  • SAR Analysis : Modify the 4-methoxyphenyl or 3-cyano groups to correlate structure with activity .

What analytical techniques are critical for purity assessment?

Basic Research Question

  • HPLC-PDA : Use reverse-phase C18 columns with MeCN:H2_2O gradients (30% → 100% MeCN) to separate isomers and byproducts .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
  • HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]+^+ with <2 ppm error) .

How can researchers address low crystallinity in X-ray diffraction studies?

Advanced Research Question
Poor crystal growth is common in flexible hexahydroquinoline systems. Mitigation strategies:

  • Solvent Recrystallization : Use mixed solvents (e.g., EtOH/CHCl3_3) to slow nucleation .
  • Seeding : Introduce microcrystals from analogous compounds to induce epitaxial growth .
  • Cryocooling : Collect data at 100 K to reduce thermal motion artifacts .

What computational methods support conformational analysis?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate ring puckering and hydrogen-bond dynamics in aqueous/DMSO environments .
  • Docking Studies : AutoDock Vina to predict binding modes with biological targets (e.g., bacterial gyrase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.